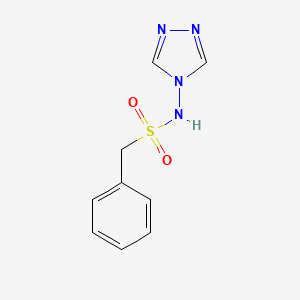
2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzothiophene compounds involves reactions between nitroarenes and benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding compounds in good yields (Nowacki & Wojciechowski, 2017). Such methodologies highlight the versatility of synthetic approaches in creating benzothiophene derivatives.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be elucidated through techniques like X-ray diffraction, as demonstrated in studies where the crystal structure and molecular conformation are detailed, showcasing the planarity or non-planarity of such molecules and their substituents' arrangements (Elmacı et al., 2015).
Chemical Reactions and Properties
Benzothiophene derivatives participate in various chemical reactions, including nucleophilic substitution and ring closure reactions, which are pivotal for the synthesis of complex molecules. The reactivity of these compounds under different conditions provides insights into their chemical properties and potential reactivity pathways (Kobayashi et al., 2006).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, melting points, and crystal structure, can significantly impact their application in material science. Studies involving Hirshfeld surface analysis and PIXEL energy calculations offer insights into the intermolecular interactions that dictate these physical properties (Subashini et al., 2020).
Applications De Recherche Scientifique
1. Heterocyclic Compound Synthesis
2-Nitroaryl aldehydes, ketones, and imines, including compounds like 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one, have been utilized in the synthesis of heterocyclic compounds. These compounds undergo reductive cyclization to form 2,1-benzisoxazoles and 3-anilino-2-phenyl-2H-indazoles, showcasing their significance in creating diverse heterocyclic structures (Han et al., 2006).
2. Antibacterial Studies
Compounds derived from 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one have been characterized for their antibacterial activities. Studies involving these compounds have focused on exploring their potential in addressing various bacterial infections, making them relevant in the field of medicinal chemistry (Yusuf et al., 2020).
3. Material Science and Dye Applications
Thioindigo, closely related to 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one, has been studied extensively in material science, particularly as a synthetic dye. It has shown potential in various applications, including functional materials in electronics and photonics. Understanding the solid-state properties of such compounds is critical for their application in advanced technologies (Rivalta et al., 2020).
4. Novel Organic Syntheses
Innovative synthetic routes involving compounds related to 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one have been developed, contributing to the field of organic chemistry. These compounds have been used in reactions such as the Smiles rearrangement, leading to the formation of various biologically active molecules. This showcases their versatility in facilitating complex organic syntheses (Bujok & Mąkosza, 2019).
5. Crystal Structure Analysis
Detailed crystal structure analysis of compounds structurally similar to 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been performed, providing valuable insights into their molecular geometry and interactions. Such studies are essential in the field of crystallography and materials science, helping to understand the properties and potential applications of these compounds (Subashini et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3S/c17-15-11-6-2-4-8-13(11)20-14(15)9-10-5-1-3-7-12(10)16(18)19/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLLLPQMSFRKN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5315095 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)
![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)


![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)